molecular formula C26H23NO5 B6544132 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929412-25-9

3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No.: B6544132
CAS No.: 929412-25-9
M. Wt: 429.5 g/mol
InChI Key: PRWJTIYAXGLIRJ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an α-haloketone, the cyclization can be achieved using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Introduction of Benzoyl Group: : The benzoyl group can be introduced via Friedel-Crafts acylation. This involves reacting the benzofuran derivative with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Formation of Benzamide: : The final step involves the formation of the benzamide linkage. This can be achieved by reacting the intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the benzoyl group to a benzyl alcohol derivative can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the benzofuran and benzamide rings. Halogenation, nitration, and sulfonation are typical examples, using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, benzamide derivatives are known for their antimicrobial and antioxidant properties. This compound could be explored for its potential to inhibit bacterial growth or scavenge free radicals, contributing to the development of new antibiotics or antioxidant therapies .

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications in drug discovery. Benzamide derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective activities. This compound could be a candidate for further pharmacological studies to evaluate its efficacy and safety in treating various diseases .

Industry

Industrially, benzamide compounds are used in the production of polymers, dyes, and agrochemicals. This compound could be utilized in the development of new materials with specific properties, such as enhanced durability or resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Shares the dimethoxybenzamide core but lacks the benzofuran and methylbenzoyl groups.

    N-Benzoylbenzofuran: Contains the benzofuran and benzoyl groups but lacks the dimethoxybenzamide structure.

    4-Methylbenzoylbenzamide: Similar benzamide structure with a methylbenzoyl group but without the benzofuran core.

Uniqueness

The uniqueness of 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both benzofuran and benzamide moieties, along with the dimethoxy and methylbenzoyl groups, provides a versatile scaffold for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)24(28)25-16(2)22-10-9-19(13-23(22)32-25)27-26(29)18-11-20(30-3)14-21(12-18)31-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJTIYAXGLIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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